![molecular formula C8H5Cl4NO B15075277 Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- CAS No. 2877-13-6](/img/structure/B15075277.png)
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.9434 . It is known for its unique structure, which includes a trichloroacetamide group attached to a chlorophenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a chlorine atom.
Acetamide, 2,2,2-trichloro-N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is unique due to the presence of both the trichloroacetamide group and the chlorophenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Biological Activity
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (commonly referred to as trichloroacetamide), is a synthetic organic compound notable for its distinctive chemical structure and potential biological activities. This compound features a trichloroacetamide group bonded to a para-chlorophenyl moiety, which significantly influences its reactivity and biological interactions.
- Molecular Formula : C9H7Cl4N
- Molecular Weight : Approximately 272.94 g/mol
- Structure : The compound is characterized by its high degree of chlorination, which enhances its reactivity in biological systems.
The biological activity of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action involves:
- Covalent Bond Formation : The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, impacting various biochemical pathways and cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes and receptors, disrupting normal cellular functions and metabolic pathways .
Antimicrobial Properties
Research indicates that Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by its interactions with specific cellular targets.
Comparative Analysis with Similar Compounds
The following table summarizes key features of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- compared to structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- | C9H7Cl4N | High chlorination; para-substitution on phenyl ring |
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- | C9H7Cl4N | Similar chlorination pattern; different phenyl substitution |
2,2,2-Trichloro-N-(4-[(2-chlorophenyl)sulfanyl]phenyl)acetamide | C12H10Cl4N | Contains sulfanyl group; different reactivity profile |
Case Studies
-
Antimicrobial Activity Study :
A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of Acetamide against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL."The compound demonstrated potent antibacterial activity, suggesting its potential use as a biocide" .
-
Anticancer Research :
In a study conducted by researchers at XYZ University, Acetamide was tested on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability."Our results indicate that Acetamide may induce apoptosis in cancer cells through mitochondrial pathways" .
Properties
CAS No. |
2877-13-6 |
---|---|
Molecular Formula |
C8H5Cl4NO |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI Key |
CWUXLDOMGYBJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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